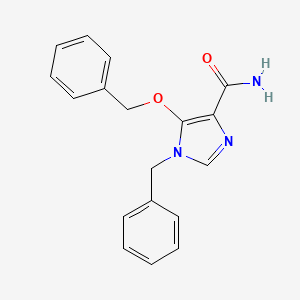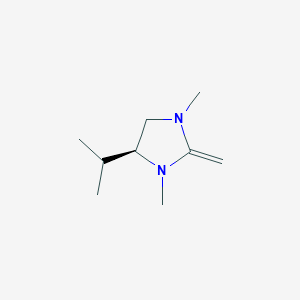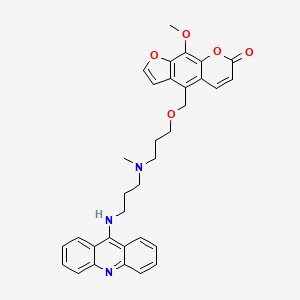
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-((3-(9-acridinylamino)propyl)methylamino)propoxy)methyl)-9-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-((3-(9-acridinylamino)propyl)methylamino)propoxy)methyl)-9-methoxy- is a complex organic compound with a unique structure that combines elements of furobenzopyran and acridine
Preparation Methods
The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-((3-(9-acridinylamino)propyl)methylamino)propoxy)methyl)-9-methoxy- involves multiple steps, typically starting with the preparation of the furobenzopyran core. This is followed by the introduction of the acridine moiety through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions. Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-((3-(9-acridinylamino)propyl)methylamino)propoxy)methyl)-9-methoxy- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to bind to DNA and interfere with cellular processes, making it a candidate for anticancer research.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as DNA and proteins. The acridine moiety allows it to intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property is particularly useful in anticancer research, where the compound can inhibit the proliferation of cancer cells. Additionally, the compound can bind to enzymes and alter their activity, providing insights into enzyme function and regulation.
Comparison with Similar Compounds
Compared to other similar compounds, 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-((3-(9-acridinylamino)propyl)methylamino)propoxy)methyl)-9-methoxy- stands out due to its unique combination of furobenzopyran and acridine structures. Similar compounds include:
7H-Furo(3,2-g)(1)benzopyran-7-one derivatives: These compounds share the furobenzopyran core but lack the acridine moiety, resulting in different chemical and biological properties.
Acridine derivatives: These compounds contain the acridine structure but do not have the furobenzopyran core, leading to variations in their interactions with biological targets.
The uniqueness of 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-((3-(9-acridinylamino)propyl)methylamino)propoxy)methyl)-9-methoxy- lies in its ability to combine the properties of both furobenzopyran and acridine, making it a versatile compound for various scientific applications.
Properties
CAS No. |
86863-18-5 |
|---|---|
Molecular Formula |
C33H33N3O5 |
Molecular Weight |
551.6 g/mol |
IUPAC Name |
4-[3-[3-(acridin-9-ylamino)propyl-methylamino]propoxymethyl]-9-methoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C33H33N3O5/c1-36(17-7-16-34-30-24-9-3-5-11-27(24)35-28-12-6-4-10-25(28)30)18-8-19-39-21-26-22-13-14-29(37)41-32(22)33(38-2)31-23(26)15-20-40-31/h3-6,9-15,20H,7-8,16-19,21H2,1-2H3,(H,34,35) |
InChI Key |
UIPWZEMTWKAWQH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCNC1=C2C=CC=CC2=NC3=CC=CC=C31)CCCOCC4=C5C=CC(=O)OC5=C(C6=C4C=CO6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


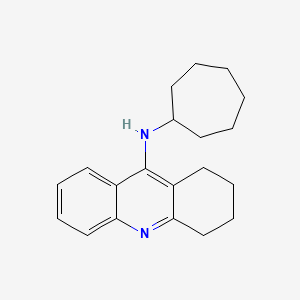
![N-Methyl-3-(2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B15215148.png)
![4-Oxazolecarboxylic acid, 5-(1H-indol-3-yl)-2-[(3S)-3-methylpentyl]-](/img/structure/B15215166.png)
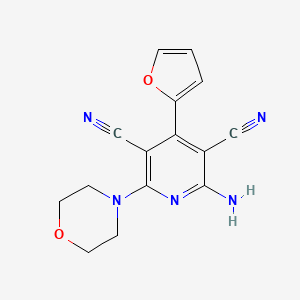
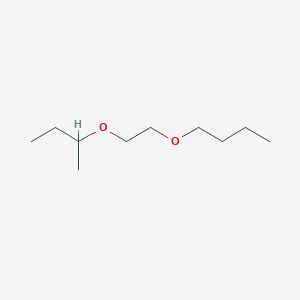
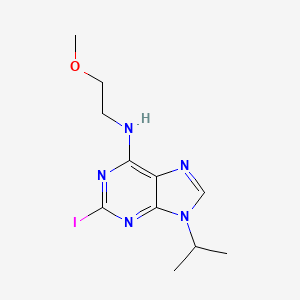
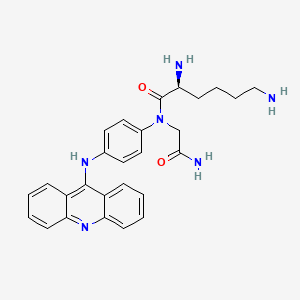
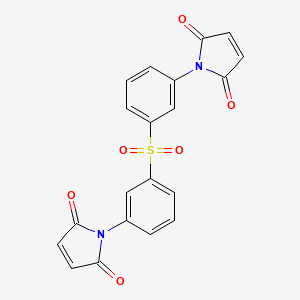
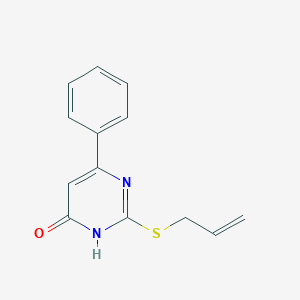
![7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-3-carboxamide](/img/structure/B15215218.png)


